molecular formula C14H14N2 B15068766 7-Methyl-2-(pyridin-3-yl)indoline

7-Methyl-2-(pyridin-3-yl)indoline

Cat. No.: B15068766
M. Wt: 210.27 g/mol
InChI Key: MREUROVNQPKHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-(pyridin-3-yl)indoline is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indoline core with a methyl group at the 7th position and a pyridin-3-yl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(pyridin-3-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core. The specific conditions for the synthesis of this compound would involve the use of appropriate starting materials and catalysts to introduce the methyl and pyridin-3-yl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(pyridin-3-yl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions would depend on the specific transformation desired, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions would include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological and chemical properties .

Scientific Research Applications

7-Methyl-2-(pyridin-3-yl)indoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methyl-2-(pyridin-3-yl)indoline include other indole derivatives such as:

  • 7-Methylindole
  • 2-(Pyridin-3-yl)indole
  • 7-Methyl-2-(pyridin-2-yl)indoline

Uniqueness

What sets this compound apart from these similar compounds is the specific substitution pattern on the indoline core, which can lead to unique biological and chemical properties. The presence of both the methyl and pyridin-3-yl groups at specific positions can influence the compound’s reactivity, binding affinity, and overall activity in various applications .

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H14N2/c1-10-4-2-5-11-8-13(16-14(10)11)12-6-3-7-15-9-12/h2-7,9,13,16H,8H2,1H3

InChI Key

MREUROVNQPKHTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC(N2)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.